molecular formula C10H8F4O2 B2629646 4,4,4-Trifluoro-2-(3-fluorophenyl)butanoic acid CAS No. 1538113-27-7

4,4,4-Trifluoro-2-(3-fluorophenyl)butanoic acid

Cat. No.: B2629646
CAS No.: 1538113-27-7
M. Wt: 236.166
InChI Key: JOKVCCAFIYAFTO-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-(3-fluorophenyl)butanoic acid is an organic compound with the molecular formula C10H8F4O2. It is characterized by the presence of both trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-2-(3-fluorophenyl)butanoic acid typically involves the introduction of trifluoromethyl and fluorophenyl groups into a butanoic acid backbone. One common method is the reaction of 3-fluorobenzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-2-(3-fluorophenyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

4,4,4-Trifluoro-2-(3-fluorophenyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-(3-fluorophenyl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, making the compound useful in medicinal chemistry and drug development .

Comparison with Similar Compounds

Uniqueness: 4,4,4-Trifluoro-2-(3-fluorophenyl)butanoic acid is unique due to its specific combination of trifluoromethyl and fluorophenyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and reactivity .

Properties

IUPAC Name

4,4,4-trifluoro-2-(3-fluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c11-7-3-1-2-6(4-7)8(9(15)16)5-10(12,13)14/h1-4,8H,5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKVCCAFIYAFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538113-27-7
Record name 4,4,4-trifluoro-2-(3-fluorophenyl)butanoic acid
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